20-Hydroxy-leukotriene E4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

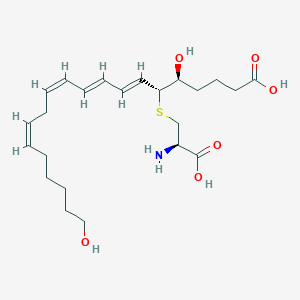

20-hydroxy-leukotriene E4 is a primary alcohol, a secondary alcohol, an amino dicarboxylic acid, a L-cysteine thioether and a non-proteinogenic L-alpha-amino acid. It derives from a leukotriene E4. It is a conjugate acid of a this compound(1-).

20-Hydroxy-lte4, also known as 20-oh-lte4, belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 20-hydroxy-lte4 is considered to be an eicosanoid lipid molecule. 20-Hydroxy-lte4 is considered to be a practically insoluble (in water) and relatively neutral molecule. 20-Hydroxy-lte4 has been primarily detected in urine. Within the cell, 20-hydroxy-lte4 is primarily located in the membrane (predicted from logP) and cytoplasm. 20-Hydroxy-lte4 can be biosynthesized from leukotriene E4.

Wissenschaftliche Forschungsanwendungen

Role in Inflammatory Diseases

20-OH-LTE4 has been implicated in several inflammatory conditions, particularly those related to the respiratory system.

- Eosinophilic Pneumonia : Studies have shown that urinary concentrations of LTE4, including its hydroxylated forms, are significantly elevated during acute exacerbations of eosinophilic pneumonia. This elevation correlates with disease severity and lung function metrics, suggesting that monitoring 20-OH-LTE4 levels could aid in managing this condition .

- Asthma : In asthma patients, increased levels of LTE4 have been associated with exacerbations. The role of 20-OH-LTE4 in modulating airway inflammation makes it a potential target for therapeutic strategies aimed at reducing leukotriene synthesis or action .

Biomarker for Environmental Exposure

Recent research has identified 20-OH-LTE4 as a candidate biomarker for occupational exposure to harmful substances, such as hexavalent chromium (Cr(VI)).

- Metabolomics Studies : In studies involving workers exposed to Cr(VI), elevated levels of 20-OH-LTE4 were observed, indicating its potential utility as a biomarker for assessing exposure and biological effect . This underscores the importance of 20-OH-LTE4 in environmental health monitoring.

Diagnostic Tool

The measurement of urinary LTE4 and its derivatives, including 20-OH-LTE4, has emerged as a non-invasive diagnostic tool for various inflammatory diseases.

- Urinary Analysis : Urinary excretion of LTE4 correlates with inflammatory activity and can be used to monitor disease progression or response to therapy. For instance, significant changes in urinary LTE4 levels have been noted before and after corticosteroid therapy in patients with eosinophilic pneumonia .

Therapeutic Implications

Given its role in inflammation, targeting the pathways involving 20-OH-LTE4 may offer new therapeutic avenues.

- Inhibition Strategies : Research into inhibiting the synthesis or action of leukotrienes, including 20-OH-LTE4, is ongoing. This could lead to novel treatments for conditions like asthma and chronic obstructive pulmonary disease (COPD), where leukotrienes play a critical role .

Table: Summary of Clinical Findings Related to this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Eosinophilic Pneumonia | Elevated urinary LTE4 during exacerbations | Potential biomarker for disease activity |

| Asthma Exacerbation | Increased LTE4 correlates with severity | Monitoring tool for asthma management |

| Occupational Exposure to Cr(VI) | Higher levels of 20-OH-LTE4 among exposed workers | Indicator of environmental health risks |

Eigenschaften

CAS-Nummer |

111844-33-8 |

|---|---|

Molekularformel |

C23H37NO6S |

Molekulargewicht |

455.6 g/mol |

IUPAC-Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5,20-dihydroxyicosa-7,9,11,14-tetraenoic acid |

InChI |

InChI=1S/C23H37NO6S/c24-19(23(29)30)18-31-21(20(26)14-13-16-22(27)28)15-11-9-7-5-3-1-2-4-6-8-10-12-17-25/h2-5,7,9,11,15,19-21,25-26H,1,6,8,10,12-14,16-18,24H2,(H,27,28)(H,29,30)/b4-2-,5-3-,9-7+,15-11+/t19-,20-,21+/m0/s1 |

InChI-Schlüssel |

BJRMBXPQAMDCMG-CMJQBAFXSA-N |

SMILES |

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |

Isomerische SMILES |

C(CC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N)CCO |

Kanonische SMILES |

C(CCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N)CCO |

Physikalische Beschreibung |

Solid |

Synonyme |

(5S,6R)-6-[(2R)-2-amino-2-carboxy-ethyl]sulfanyl-5,20-dihydroxy-icosa-7,9,11,14-tetraenoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.